molecular formula C23H30N6O2 B2359738 7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione CAS No. 878431-21-1

7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2359738
CAS RN: 878431-21-1
M. Wt: 422.533
InChI Key: ZNGIVOXOVWWMBR-UHFFFAOYSA-N
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Description

7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C23H30N6O2 and its molecular weight is 422.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis and potential biological activities of xanthene derivatives, including compounds structurally similar to the specified chemical, for their potential as antiasthmatic agents. These derivatives have shown significant activity, indicating the potential for developing new anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Receptor Affinity and Pharmacological Evaluation

Studies have been conducted on the affinity and selectivity profile of 8-aminoalkyl derivatives of purine-2,6-dione for native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. The derivatives displayed anxiolytic and antidepressant properties, highlighting their potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

The synthesis of novel purine linked piperazine derivatives targeted at inhibiting Mycobacterium tuberculosis has been reported. These compounds were designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects, and displayed promising activity against Mycobacterium tuberculosis (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).

Antitumor and Vascular Relaxing Effects

Research has also delved into the synthesis of novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, assessing their antitumor activity and vascular relaxing effects. These studies contribute to the development of new therapeutic agents with potential applications in cancer treatment and cardiovascular disease management (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-15(2)13-27-8-10-28(11-9-27)22-24-20-19(21(30)25-23(31)26(20)5)29(22)14-18-12-16(3)6-7-17(18)4/h6-7,12H,1,8-11,13-14H2,2-5H3,(H,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGIVOXOVWWMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC(=C)C)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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